molecular formula C13H19N3O3 B14461504 Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate CAS No. 73953-78-3

Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate

Cat. No.: B14461504
CAS No.: 73953-78-3
M. Wt: 265.31 g/mol
InChI Key: QSWSYADDIWXVHE-UHFFFAOYSA-N
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Description

Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a urea backbone substituted with diethyl and m-hydroxyphenyl groups, along with a methylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate typically involves the reaction of 1,1-diethyl-3-(m-hydroxyphenyl)urea with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylcarbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines, alcohols; reactions are often conducted in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the removal of the methylcarbamate group.

    Substitution: New compounds with different functional groups replacing the methylcarbamate moiety.

Scientific Research Applications

Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, dimethylcarbamate
  • 1,1-Diethyl-3-(m-hydroxyphenyl)urea

Uniqueness

Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate is unique due to its specific substitution pattern and the presence of the methylcarbamate group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

73953-78-3

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

[3-(diethylcarbamoylamino)phenyl] N-methylcarbamate

InChI

InChI=1S/C13H19N3O3/c1-4-16(5-2)12(17)15-10-7-6-8-11(9-10)19-13(18)14-3/h6-9H,4-5H2,1-3H3,(H,14,18)(H,15,17)

InChI Key

QSWSYADDIWXVHE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=CC=C1)OC(=O)NC

Origin of Product

United States

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